![molecular formula C12H19F2NO5 B2847031 2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid CAS No. 1785298-56-7](/img/structure/B2847031.png)

2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

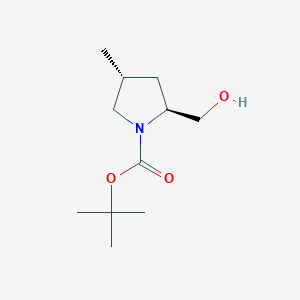

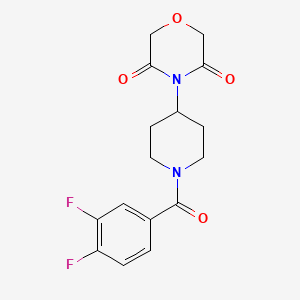

The compound “2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis .

Synthesis Analysis

The tert-butoxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis

The molecular weight of this compound is 295.28 . Its IUPAC name is 2-(1-(tert-butoxycarbonyl)-3-hydroxypiperidin-3-yl)-2,2-difluoroacetic acid . The InChI code is 1S/C12H19F2NO5/c1-10(2,3)20-9(18)15-6-4-5-11(19,7-15)12(13,14)8(16)17/h19H,4-7H2,1-3H3,(H,16,17) .Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications

Stereoselective Synthesis of Piperidine Derivatives

The compound 2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid plays a crucial role in the stereoselective synthesis of piperidine derivatives, including pipecolic acid derivatives. These derivatives are synthesized through a cascade of reactions initiated by acid-catalyzed hydrolysis, showcasing the vinylfluoro group as an effective acetonyl cation equivalent under acidic conditions. Such advancements highlight the potential of this compound in synthesizing complex molecular structures with specific stereochemical configurations, contributing significantly to organic synthesis and medicinal chemistry research (Purkayastha et al., 2010).

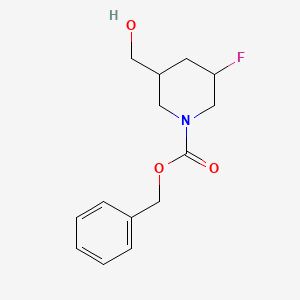

Advances in Solid-Phase Peptide Synthesis

The compound is also instrumental in the field of peptide synthesis. The development of hypersensitive acid-labile (HAL) tris(alkoxy)benzyl ester anchoring and its application to solid-phase peptide synthesis represent significant progress. This approach utilizes tert-butyl ethers, esters, and urethanes for side-chain protection, facilitating the synthesis of otherwise fully protected peptide acids. Such advancements offer new possibilities for peptide-based therapeutics, underscoring the versatility and importance of this compound in modern synthetic methodologies (Albericio & Bárány, 1991).

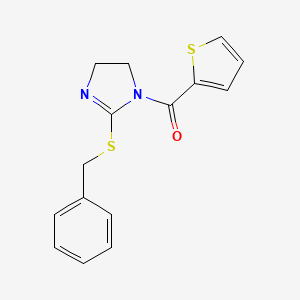

Enhancing Deprotection Selectivity

The optimization of deprotection processes, particularly the selective removal of the tert-butyloxycarbonyl group, is another critical application. By utilizing mixtures of trifluoroacetic acid with phenols, researchers have improved the selectivity of this deprotection step, which is vital for the synthesis of peptides and other bioactive molecules. This improvement not only enhances the efficiency of synthetic processes but also reduces potential side reactions, further illustrating the compound's utility in facilitating complex organic syntheses (Bodanszky & Bodanszky, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

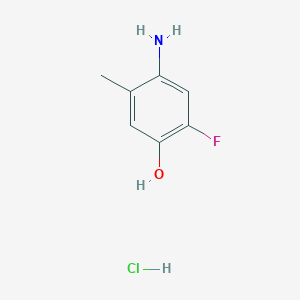

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group in organic synthesis, particularly for amine functional groups .

Mode of Action

The compound’s mode of action is likely related to its Boc group. The Boc group is known for its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This deprotection process is a key step in many organic transformations .

Biochemical Pathways

The boc group plays a significant role in organic synthesis, particularly in the sequential protection and deprotection of amine functional groups . This process is crucial in the synthesis of complex organic molecules, including peptides .

Pharmacokinetics

The boc group’s stability and its ability to be selectively deprotected suggest that it could influence the compound’s bioavailability and pharmacokinetic profile .

Result of Action

The result of the compound’s action is likely dependent on the specific context in which it is used. In the context of organic synthesis, the Boc group’s deprotection can enable selective reactions with the previously protected amine functional group .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group is typically performed under acidic conditions and can be influenced by the reaction temperature .

properties

IUPAC Name |

2,2-difluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO5/c1-10(2,3)20-9(18)15-6-4-5-11(19,7-15)12(13,14)8(16)17/h19H,4-7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKJKVTXWCIBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(C(=O)O)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2846951.png)

![(2,4-Dimethoxy-phenyl)-(6-methyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B2846954.png)

![4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2846958.png)

![2-[2-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2846961.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2846968.png)

![Prop-2-enyl 2-[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2846971.png)